molecular formula C9H12ClN B563183 rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride CAS No. 107077-98-5

rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride

Cat. No.: B563183
CAS No.: 107077-98-5
M. Wt: 174.683
InChI Key: ZPEFMSTTZXJOTM-KMWRGRSGSA-N
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Description

rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride: is a deuterium-labeled version of tranylcypromine hydrochloride. It is an irreversible, nonselective monoamine oxidase (MAO) inhibitor used primarily in the treatment of depression. This compound also acts as a lysine-specific demethylase 1 (LSD1) inhibitor, which has implications in various neurological and epigenetic research areas .

Preparation Methods

The synthesis of rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride involves the cyclopropanation of a phenyl group followed by amination and deuterium labeling. The reaction conditions typically require a catalyst and specific temperature controls to ensure the correct stereochemistry. Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by irreversibly inhibiting monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression. Additionally, as an LSD1 inhibitor, it affects histone demethylation, influencing gene expression and epigenetic regulation .

Comparison with Similar Compounds

rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride is unique due to its deuterium labeling, which provides stability and allows for precise tracking in metabolic studies. Similar compounds include:

This compound’s unique properties and applications make it a valuable tool in both research and therapeutic contexts.

Properties

IUPAC Name

(1R,2S)-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m0./s1/i1D,2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFMSTTZXJOTM-KMWRGRSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H]2C[C@H]2N)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662166
Record name (1R,2S)-2-(~2~H_5_)Phenylcyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107077-98-5
Record name Cyclopropanamine, 2-(phenyl-d5)-, hydrochloride, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107077-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S)-2-(~2~H_5_)Phenylcyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2S)-2-[(2,3,4,5,6-2H5)phenyl]cyclopropan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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